molecular formula C22H46 B1487726 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 76041-71-9

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1487726
CAS No.: 76041-71-9
M. Wt: 310.6 g/mol
InChI Key: PPSYHXHRYMEFQY-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3ClF3NO . It is also known as 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one . This compound is used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation FC(F)(F)C1=CNC(=O)C(Cl)=C1 .


Chemical Reactions Analysis

The chloride in this compound can be transformed into other intermediates, such as 4H-pyran-4-one, through various chemical reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 197.54 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Pyrazolo[1,5‐a]Pyridines

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in the synthesis of pyrazolo[1,5‐a]pyridines. This process involves the use of azirines and is significant in the creation of heterocycles, which are crucial in various chemical reactions and have potential applications in pharmaceuticals (Greszler & Stevens, 2009).

Pesticide Synthesis

This chemical is widely used in the synthesis of pesticides. The review of the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a closely related compound, underscores the importance of such chemicals in the agricultural sector, particularly in pesticide development (Lu Xin-xin, 2006).

Fungicide Application

In the crystal structure of the fungicide fluazinam, this compound plays a critical role. The molecular arrangement in this compound indicates its potential application in the development of fungicides (Jeon et al., 2013).

Application in Pharmaceuticals and Agrochemicals

This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, particularly herbicides. The synthesis methods and applications of 2-chloro-5-trifluromethyl pyridine are detailed, highlighting its versatility in these industries (Li Zheng-xiong, 2004).

Structural and Spectroscopic Studies

Studies on derivatives of 5-chloro-2,3-dihydroxy pyridine, which share structural similarities with this compound, have been conducted. These studies involve geometrical structure analysis and spectroscopic properties, contributing to the understanding of these compounds in various applications (Shoair et al., 2015).

Palladium-Catalyzed Alkoxycarbonylation

In chemical processes like palladium-catalyzed alkoxycarbonylation, this compound is a key reactant. Such reactions are important in the synthesis of various organic compounds, demonstrating the compound's role in advanced organic synthesis techniques (Crettaz et al., 2001).

Halogen Shuffling in Pyridines

The compound is involved in halogen shuffling in pyridines, a process significant in organic chemistry for creating derivatives with different halogen positions. This technique is crucial for developing new chemical entities in various fields (Mongin et al., 1998).

Antimicrobial Activities and DNA Interaction

Investigations into the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, and its interaction with DNA, provide insights into potential biomedical applications of this compound (Evecen et al., 2017).

Industrial, Biological, and Medicinal Properties

Compounds like 5H-Chromeno[2,3-b]pyridines, which can be synthesized using related pyridines, have significant industrial, biological, and medicinal properties. This highlights the broad scope of applications for this compound (Ryzhkova et al., 2023).

Synthesis Reaction Principles

The synthesis reaction principles of related pyridines provide insight into the chemical behavior and reactivity of this compound, which is crucial for its effective application in various fields (Liu Guang-shen, 2014).

Nucleophilic Displacement Reactions

The study of nucleophilic displacement in chloro(trifluoromethyl)pyridines, including 2-chloro derivatives, is essential for understanding their reactivity in organic synthesis and potential applications in designing new molecules (Dunn, 1999).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridines, including 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, have been used in the development of organic compounds containing fluorine, which have led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine involves the conversion of 2,5-dichloro-3-hydroxypyridine to the desired product through a series of reactions.", "Starting Materials": [ "2,5-dichloro-3-hydroxypyridine", "Sodium hydroxide (NaOH)", "Trifluoromethyl iodide (CF3I)", "Copper(I) iodide (CuI)", "Copper(II) sulfate (CuSO4)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloro-3-hydroxypyridine in a solution of NaOH and H2O.", "Step 2: Add CF3I and CuI to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add CuSO4 to the reaction mixture and stir for an additional period of time.", "Step 4: Add NaBH4 to the reaction mixture and stir for several hours.", "Step 5: Acidify the reaction mixture with HCl and extract the product with EtOH.", "Step 6: Wash the organic layer with NaHCO3 and H2O.", "Step 7: Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent to obtain the desired product." ] }

CAS No.

76041-71-9

Molecular Formula

C22H46

Molecular Weight

310.6 g/mol

IUPAC Name

2,4-dimethylicosane

InChI

InChI=1S/C22H46/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3

InChI Key

PPSYHXHRYMEFQY-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(F)(F)F)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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